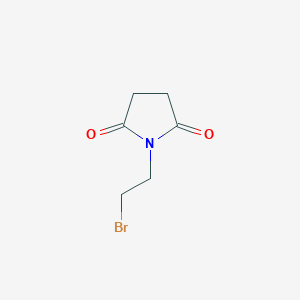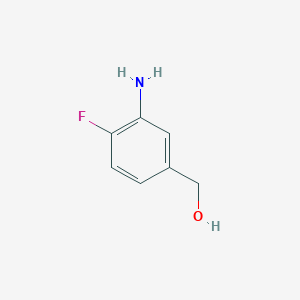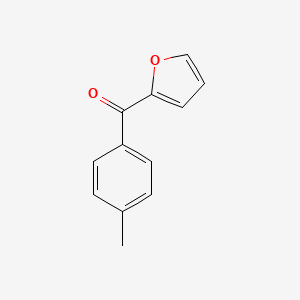
2-Furyl(4-methylphenyl)methanone
Vue d'ensemble
Description
2-Furyl(4-methylphenyl)methanone is a compound that has been the subject of various studies due to its potential therapeutic properties and chemical reactivity. It is a molecule that contains a furyl group attached to a methanone moiety, which is further substituted with a methylphenyl group. This structure has been found to be a versatile intermediate in the synthesis of various derivatives with significant biological activities.
Synthesis Analysis
The synthesis of derivatives of 2-furyl(4-methylphenyl)methanone has been explored in several studies. For instance, the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide involves the treatment with nucleophiles to afford substitution products and reactions with selenocyanate and thiocyanate anions to yield selenadiazoline and thiadiazoline derivatives . Another study describes the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, which were initiated by treating secondary amines with 4-bromomethylbenzenesulfonyl chloride, followed by reaction with 2-furyl(1-piperazinyl)methanone in the presence of K2CO3 . These methods highlight the reactivity of the furyl methanone core and its utility in generating a diverse array of compounds.
Molecular Structure Analysis
The molecular structure of 2-furyl(4-methylphenyl)methanone and its derivatives has been confirmed using various spectroscopic techniques such as EI-MS, IR, 1H-NMR, and 13C-NMR . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core structure. The spectral data are crucial for confirming the successful synthesis of the desired compounds and for further modifications.
Chemical Reactions Analysis
The chemical reactivity of 2-furyl(4-methylphenyl)methanone derivatives has been demonstrated through various reactions. For example, the Paterno-Büchi reaction on 5-methyl-2-furylmethanol derivatives has been shown to yield 2+2 adducts, indicating the potential of these compounds to participate in photochemical reactions . Additionally, the reactivity with nucleophiles and active methylene compounds to form pyrazole derivatives has been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-furyl(4-methylphenyl)methanone derivatives are influenced by the substituents attached to the core structure. These properties are essential for determining the potential therapeutic applications of the compounds. For instance, some derivatives have shown good enzyme inhibitory activity, with one compound exhibiting excellent inhibitory effects against acetyl- and butyrylcholinesterase . The antibacterial potential of these molecules has also been ascertained, with some showing decent inhibitory activity against both Gram-positive and Gram-negative bacteria . The cytotoxicity profiles of these compounds have been evaluated to determine their suitability as therapeutic agents .
Applications De Recherche Scientifique
Antibacterial Agents
2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives have been synthesized and evaluated for their antibacterial potential. They show decent inhibition against both Gram-negative and Gram-positive bacteria. Among these derivatives, one exhibited significant inhibitory concentration against S. Typhi. This suggests potential use as therapeutic agents due to their antibacterial properties and mild cytotoxicity (Abbasi et al., 2018).
Enzyme Inhibition and Therapeutic Applications
A series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives have shown good enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase. This indicates their potential as therapeutic agents. The cytotoxicity of these molecules was also checked, further suggesting their applicability in therapeutic contexts (Hussain et al., 2017).
Alzheimer's Disease Therapy
Multifunctional amides synthesized from 2-furyl(1-piperazinyl)methanone exhibited moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their potential use in Alzheimer's disease therapy. These compounds have been evaluated against acetyl and butyrylcholinesterase enzymes, showing significant activity (Hassan et al., 2018).
Chemiluminescence and Fluorescence Properties
The fluorescence and chemiluminescence properties of 2-furyl-based compounds have been studied, revealing strong fluorescence intensities. These properties suggest potential applications in the fields of optical materials or sensors (Nakashima et al., 1998).
Antimicrobial Activity
Compounds synthesized from 2-furyl(phenyl)methanol, isolated from Atractilis gummifera rhizome, have shown anti-leishmanial activity, particularly against the protozoan parasite responsible for visceral leishmaniasis. This highlights their potential as antimicrobial drugs (Deiva et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
furan-2-yl-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZNSSWUBXNIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546943 | |
| Record name | (Furan-2-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furyl(4-methylphenyl)methanone | |
CAS RN |
13365-62-3 | |
| Record name | (Furan-2-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



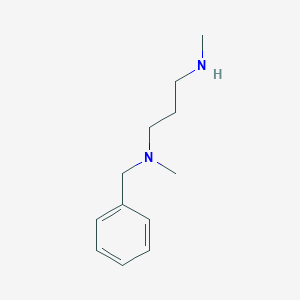
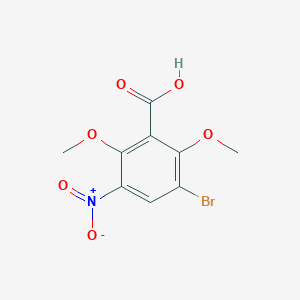
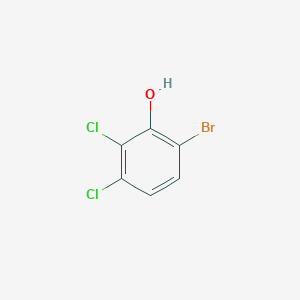
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)
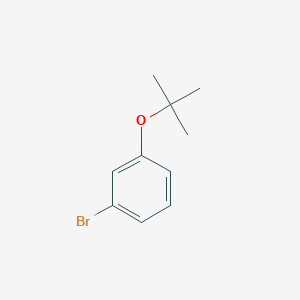
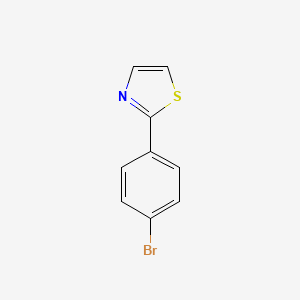
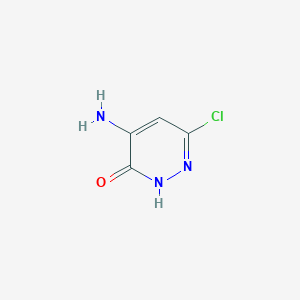
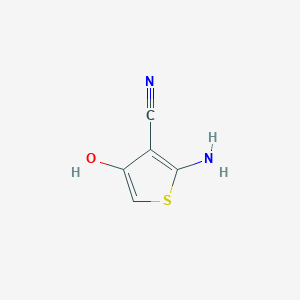
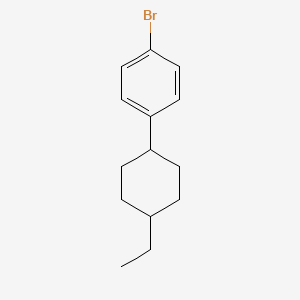
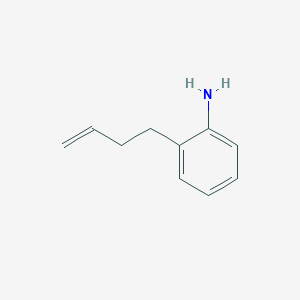
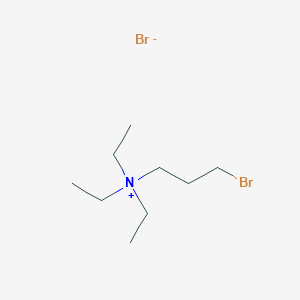
![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)
